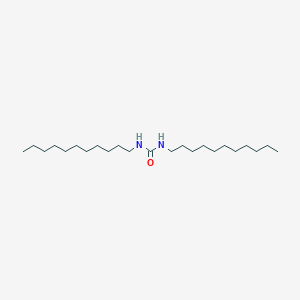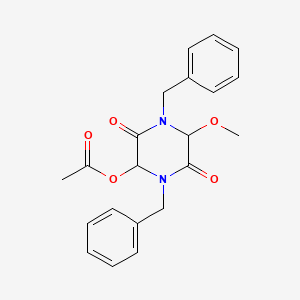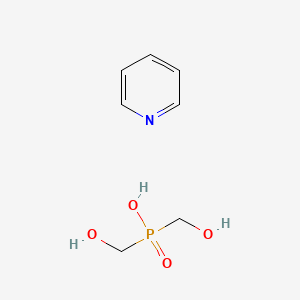![molecular formula C22H21FO2S B14369454 2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl CAS No. 90691-41-1](/img/structure/B14369454.png)
2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl is an organic compound that features a biphenyl core with various substituents, including a benzenesulfonyl group, a fluorine atom, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorosulfonic acid, fluorinating agents, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A related compound used in sulfonylation reactions.
Fluorobiphenyl Derivatives: Compounds with similar biphenyl cores and fluorine substituents.
Trimethylbiphenyl Derivatives: Compounds with similar methyl-substituted biphenyl cores .
Uniqueness
2-[(Benzenesulfonyl)methyl]-4’-fluoro-3,3’,5-trimethyl-1,1’-biphenyl is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
90691-41-1 |
|---|---|
Molecular Formula |
C22H21FO2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(4-fluoro-3-methylphenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C22H21FO2S/c1-15-11-16(2)21(14-26(24,25)19-7-5-4-6-8-19)20(12-15)18-9-10-22(23)17(3)13-18/h4-13H,14H2,1-3H3 |
InChI Key |
NVUIYSZUZONAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)CS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


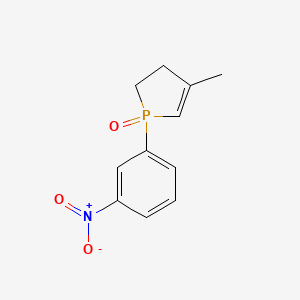

![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
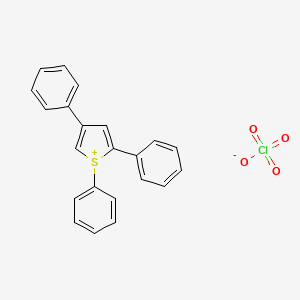
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

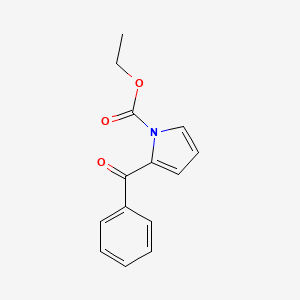
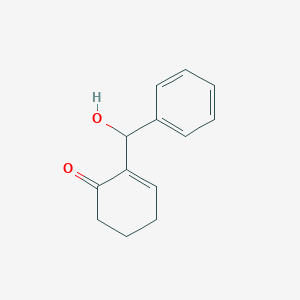
phosphanium bromide](/img/structure/B14369441.png)
